3-Hydroxycyclopentanone 3-Hydroxycyclopentanone
Brand Name: Vulcanchem
CAS No.: 26831-63-0
VCID: VC5012687
InChI: InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2
SMILES: C1CC(=O)CC1O
Molecular Formula: C5H8O2
Molecular Weight: 100.117

3-Hydroxycyclopentanone

CAS No.: 26831-63-0

Cat. No.: VC5012687

Molecular Formula: C5H8O2

Molecular Weight: 100.117

* For research use only. Not for human or veterinary use.

3-Hydroxycyclopentanone - 26831-63-0

Specification

CAS No. 26831-63-0
Molecular Formula C5H8O2
Molecular Weight 100.117
IUPAC Name 3-hydroxycyclopentan-1-one
Standard InChI InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2
Standard InChI Key GULNLSGTYCQLLM-BYPYZUCNSA-N
SMILES C1CC(=O)CC1O

Introduction

Structural and Chemical Properties

3-Hydroxycyclopentanone features a five-membered cyclopentanone ring with a hydroxyl group at the C3 position. This arrangement creates a stereogenic center, allowing the compound to exist as enantiomers. The molecule’s reactivity stems from the interplay between its ketone and hydroxyl functionalities, which participate in oxidation, reduction, and nucleophilic substitution reactions .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Boiling Point210.0±33.0 °C (Predicted)Chemdad
Density1.217±0.06 g/cm³Chemdad
pKa14.15±0.20Chemdad
Storage Temperature2–8°CChemdad

The predicted pKa of 14.15 indicates moderate acidity for the hydroxyl group, enabling deprotonation under basic conditions for ether or ester formation .

Synthesis and Biocatalytic Production

Traditional chemical synthesis of 3-hydroxycyclopentanone often involves multistep routes, but recent efforts have focused on enzymatic methods to achieve stereochemical precision.

Semirational Enzyme Engineering

Zhu et al. (2023) engineered a thermostable carbonyl reductase (CBCR) from Cupriavidus sp. BIS7 to optimize the asymmetric reduction of 2-methyl-2-benzyl-1,3-cyclopentanedione into (2R,3R)-3-hydroxycyclopentanone derivatives . The mutant enzyme L91C/F93I demonstrated:

  • 4- to 36-fold increased activity compared to wild-type CBCR

  • >99% enantiomeric excess (ee) and >99% diastereomeric excess (de)

  • Broad substrate specificity for analogues with alkyl or aryl substituents

Molecular docking studies revealed that the F93I mutation enlarged the substrate-binding pocket, accommodating bulky benzyl groups, while L91C stabilized the transition state through hydrogen bonding .

Applications in Pharmaceutical Synthesis

Chiral Intermediate for Natural Products

The (2R,3R) configuration of 3-hydroxycyclopentanone derivatives aligns with the stereochemistry of prostaglandins and terpenoid precursors. For example:

  • Prostaglandin F₂α analogs: Used in glaucoma treatment, requiring precise C8–C12 stereocenters derived from 3-hydroxycyclopentanone intermediates .

  • Antiviral agents: The compound’s rigidity enhances binding to viral protease active sites, as seen in preclinical studies against SARS-CoV-2 .

Industrial-Scale Biotransformation

A 2025 pilot study achieved 85% yield in gram-scale synthesis using immobilized L91C/F93I CBCR under continuous flow conditions. Key parameters included:

  • Temperature: 40°C (optimized for enzyme stability)

  • Co-Solvent: 20% (v/v) isopropanol for substrate solubility

  • NADPH Regeneration: Glucose dehydrogenase system with 99.8% cofactor recycling efficiency

Comparative Reactivity Analysis

Versus Cyclohexanone Analogues

3-Hydroxycyclohexanone (CAS 823-19-8), a six-membered ring analogue, exhibits distinct properties:

Parameter3-Hydroxycyclopentanone3-Hydroxycyclohexanone
Ring StrainHigher (Baeyer strain)Lower
Oxidation Rate (KMnO₄)1.8 × 10⁻³ s⁻¹5.2 × 10⁻⁵ s⁻¹
Melting PointNot reported95°C

The smaller ring size in 3-hydroxycyclopentanone increases reactivity in ring-opening reactions, facilitating access to acyclic precursors for macrolide antibiotics.

Future Directions

Ongoing research priorities include:

  • Mechanistic Studies: Elucidating the compound’s role in non-enzymatic glycosylation pathways

  • Continuous Manufacturing: Developing microfluidic reactors for CBCR-mediated syntheses

  • Therapeutic Exploration: Evaluating 3-hydroxycyclopentanone derivatives as allosteric modulators of G-protein-coupled receptors

Advances in enzyme engineering and flow chemistry position 3-hydroxycyclopentanone as a linchpin for next-generation asymmetric syntheses, bridging the gap between academic discovery and industrial application .

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